molecular formula C13H10N4O3 B11216127 4-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide

4-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide

Cat. No.: B11216127
M. Wt: 270.24 g/mol
InChI Key: SSGCHTFAHFBUJG-OQLLNIDSSA-N
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Description

4-NITRO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 4-nitrobenzohydrazide and 2-pyridinecarboxaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the reaction of 4-nitrobenzohydrazide with 2-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out in a solvent like benzene under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-NITRO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITRO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with biological molecules. It can form complexes with metal ions, which may enhance its biological activity. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-NITRO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
  • 4-FLUORO-N’-[(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
  • N’-[(E)-2-(4-METHYLPHENYL)SULFANYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE-4-NITROBENZOHYDRAZIDE

Uniqueness

4-NITRO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific nitro and pyridine substituents, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

4-nitro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H10N4O3/c18-13(10-4-6-12(7-5-10)17(19)20)16-15-9-11-3-1-2-8-14-11/h1-9H,(H,16,18)/b15-9+

InChI Key

SSGCHTFAHFBUJG-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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